molecular formula C9H12O4 B12115294 5-(Propoxymethyl)-2-furoic acid CAS No. 758721-16-3

5-(Propoxymethyl)-2-furoic acid

Katalognummer: B12115294
CAS-Nummer: 758721-16-3
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: ZRPJJPWUOMNAQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Propoxymethyl)-2-furoic acid: is an organic compound belonging to the furan family, characterized by a furan ring substituted with a propoxymethyl group at the 5-position and a carboxylic acid group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available furan derivatives.

    Step 1 Alkylation: The furan ring is alkylated at the 5-position using a propoxymethyl halide under basic conditions. Common bases include sodium hydride or potassium carbonate.

    Step 2 Carboxylation: The alkylated furan undergoes carboxylation at the 2-position. This can be achieved through a Grignard reaction using carbon dioxide or by direct carboxylation using carbon monoxide in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of 5-(Propoxymethyl)-2-furoic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: 5-(Propoxymethyl)-2-furoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furanones or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The furan ring can participate in electrophilic substitution reactions, where the propoxymethyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated furans, nitrofurans.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 5-(Propoxymethyl)-2-furoic acid serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands in biochemical assays. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

Pharmaceutical research explores the therapeutic potential of this compound derivatives. These compounds are investigated for their anti-inflammatory, antimicrobial, and anticancer properties. Their ability to modulate biological pathways is of particular interest in the development of new medications.

Industry

In the materials science industry, this compound is used in the synthesis of polymers and resins. Its incorporation into polymeric materials can enhance their thermal stability and mechanical properties, making them suitable for various industrial applications.

Wirkmechanismus

The mechanism by which 5-(Propoxymethyl)-2-furoic acid exerts its effects depends on its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The furan ring’s electron-rich nature allows it to participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methyl-2-furoic acid: Similar structure but with a methyl group instead of a propoxymethyl group.

    5-(Hydroxymethyl)-2-furoic acid: Contains a hydroxymethyl group at the 5-position.

    2-Furoic acid: Lacks the propoxymethyl group, having only the carboxylic acid at the 2-position.

Uniqueness

5-(Propoxymethyl)-2-furoic acid is unique due to the presence of the propoxymethyl group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s solubility in organic solvents and provides additional sites for chemical modification, making it more versatile in synthetic applications compared to its simpler analogs.

Eigenschaften

CAS-Nummer

758721-16-3

Molekularformel

C9H12O4

Molekulargewicht

184.19 g/mol

IUPAC-Name

5-(propoxymethyl)furan-2-carboxylic acid

InChI

InChI=1S/C9H12O4/c1-2-5-12-6-7-3-4-8(13-7)9(10)11/h3-4H,2,5-6H2,1H3,(H,10,11)

InChI-Schlüssel

ZRPJJPWUOMNAQO-UHFFFAOYSA-N

Kanonische SMILES

CCCOCC1=CC=C(O1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.